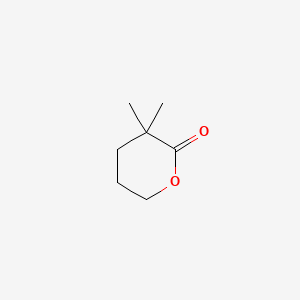

3,3-Dimethyl-tetrahydro-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNWCYZELLHABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964046 | |

| Record name | 3,3-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-05-1 | |

| Record name | 4830-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS No. 4830-05-1), a heterocyclic compound with potential applications in organic synthesis and drug development. As a substituted δ-valerolactone, its unique structural features warrant a detailed examination of its synthesis, spectral characteristics, reactivity, and safety considerations.

Chemical Identity and Physical Properties

This compound, also known as 3,3-dimethyloxan-2-one, is a six-membered lactone with two methyl groups at the C3 position.[1][2] This substitution pattern significantly influences its physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 4830-05-1 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 90 °C (at 8 Torr) | [3] |

Synthesis of this compound

The synthesis of this dimethylated lactone can be achieved through a variety of methods. Two prominent approaches are detailed below.

Alkylation of a Precursor Lactone

A common and effective method involves the methylation of a pre-existing lactone.[4] This procedure highlights the utility of strong bases in generating nucleophilic enolates for subsequent alkylation.

Experimental Protocol: Synthesis via Methylation

-

Enolate Formation: A solution of 3-methyltetrahydro-2H-pyran-2-one in anhydrous tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) in THF at -78 °C. The temperature is carefully maintained to ensure complete deprotonation and formation of the lithium enolate.

-

Methylation: Methyl iodide (CH₃I) is then added to the enolate solution. The reaction temperature is raised slightly to facilitate the Sₙ2 reaction, resulting in the dimethylated product.

-

Workup and Purification: The reaction is quenched with an acidic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure to yield pure this compound.[4]

Diagram of Synthetic Workflow

Caption: Synthesis of this compound via alkylation.

Reduction of a Cyclic Anhydride

An alternative route involves the reduction of a corresponding cyclic anhydride, demonstrating a different synthetic strategy to access the lactone core.

Experimental Protocol: Synthesis via Reduction

-

Reduction: 3,3-dimethyl glutaric anhydride is dissolved in dry tetrahydrofuran (THF) and added to a cooled suspension of sodium borohydride in THF under a nitrogen atmosphere.

-

Acidification and Extraction: After the reaction is complete, the mixture is acidified, and the product is extracted with an appropriate organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield 3,3-dimethyl valerolactone.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides key information about the hydrogen environments in the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following signals: δ 4.34 (2H, m), 1.89 (2H, m), 1.75 (2H, m), 1.30 (6H, s).[4]

-

The singlet at 1.30 ppm corresponds to the six protons of the two geminal methyl groups at the C3 position.

-

The multiplets at 4.34, 1.89, and 1.75 ppm are attributed to the methylene protons of the pyran ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band characteristic of the lactone carbonyl group (C=O stretch), typically in the range of 1720-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations from the methyl and methylene groups, as well as the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. Fragmentation patterns would likely involve the loss of the methyl groups, carbon monoxide, and other characteristic cleavages of the lactone ring.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily governed by the lactone functionality.

-

Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding 5-hydroxy-3,3-dimethylpentanoic acid.

-

Reduction: The lactone can be reduced by strong reducing agents such as lithium aluminum hydride to form the corresponding diol, 3,3-dimethyl-1,5-pentanediol.

-

Ring-Opening Polymerization: Substituted δ-valerolactones are known to undergo ring-opening polymerization to form polyesters, suggesting that this compound could be a monomer for novel polymeric materials.[5]

The tetrahydropyran motif is a common scaffold in many biologically active molecules and natural products. Therefore, this compound serves as a potential building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[6] Its structural features may be exploited to introduce specific stereochemistry or to modify the pharmacokinetic properties of a lead compound. While specific examples of its use in marketed drugs are not prominent, the broader class of substituted pyranones are recognized as powerful building blocks in medicinal chemistry.[7]

Safety and Handling

Currently, a specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related compounds like tetrahydro-4H-pyran-4-one, general precautions should be taken.[8]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.

-

Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. As with any chemical, unnecessary exposure should be avoided.

Conclusion

This compound is a substituted δ-valerolactone with well-defined synthetic routes. Its characterization through standard spectroscopic methods provides a clear structural understanding. While its direct applications are not extensively documented in publicly available literature, its structure suggests potential as a valuable intermediate in the synthesis of novel polymers and biologically active compounds. Further research into its reactivity and biological profile is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 4830-05-1 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1), a substituted δ-valerolactone. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development, moving from fundamental properties to synthetic methodologies, spectroscopic characterization, chemical reactivity, and potential applications. The content emphasizes the causality behind experimental choices and provides detailed protocols, aiming to serve as a practical resource for laboratory work and theoretical understanding.

Introduction

This compound, also known as 3,3-dimethyloxan-2-one, is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a lactone functional group and two methyl substituents at the C3 position.[1][2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential utility as a building block in organic synthesis. The tetrahydropyran motif is a common scaffold in numerous natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and materials science.[3][4] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 4830-05-1 | [5] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 54 °C at 0.2 Torr | [6] |

| Predicted Density | 0.967 ± 0.06 g/cm³ | Not available |

| Predicted XlogP | 1.5 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the methylation of a precursor lactone. A detailed experimental protocol is provided below, based on established literature procedures.[6]

Synthesis Protocol: Alkylation of 3-Methyltetrahydro-2H-pyran-2-one

This synthesis involves the deprotonation of 3-methyltetrahydro-2H-pyran-2-one at the α-position using a strong base, followed by quenching the resulting enolate with an electrophilic methyl source.

Reaction Scheme:

References

- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one

<

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

3,3-Dimethyl-tetrahydro-pyran-2-one is a saturated heterocyclic compound belonging to the lactone class of organic molecules. Structurally, it is a six-membered ring containing an ester group within the ring. This δ-valerolactone features a gem-dimethyl substitution at the C3 position, adjacent to the carbonyl group.

Systematically named 3,3-dimethyloxan-2-one , this compound is also referred to as 3,3-dimethyl-δ-valerolactone.[1][2] Its unique structural features, particularly the sterically hindered carbonyl group, impart specific chemical reactivity and physical properties that make it a molecule of interest in synthetic chemistry and materials science.

| Identifier | Value |

| IUPAC Name | 3,3-dimethyloxan-2-one[1] |

| CAS Number | 4830-05-1[2][3] |

| Molecular Formula | C₇H₁₂O₂[3][4] |

| Molecular Weight | 128.17 g/mol [3][4] |

| InChIKey | CJNWCYZELLHABH-UHFFFAOYSA-N[1] |

Structural Elucidation and Physicochemical Properties

The core of this compound is the tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom. The "-2-one" suffix indicates a ketone (in this case, an ester carbonyl) at the second position of the ring. The key feature is the gem-dimethyl group at the C3 position, which significantly influences the molecule's conformation and reactivity.

The molecule is a colorless to light yellow liquid at room temperature.[5] While its melting point is not well-documented, its boiling point is approximately 90 °C at a reduced pressure of 8 Torr.[5]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |

| Molecular Weight | 128.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 90 °C (at 8 Torr) | [5] |

| Density (Predicted) | 0.967 ± 0.06 g/cm³ | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure of this compound. The key spectral features are directly correlated to its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet integrating to 6 hydrogens for the two equivalent methyl groups (C(CH₃)₂).

-

Multiplets for the three methylene (-CH₂-) groups in the ring.

A reported ¹H NMR spectrum in CDCl₃ shows the following key shifts:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.34 ppm | multiplet | 2H | -O-CH₂- (C6 protons) |

| 1.89 ppm | multiplet | 2H | -CH₂- (C5 protons) |

| 1.75 ppm | multiplet | 2H | -CH₂- (C4 protons) |

| 1.30 ppm | singlet | 6H | -C(CH₃)₂ (C3 methyl protons) |

(Source: PrepChem.com[6])

The downfield shift of the C6 protons (4.34 ppm) is a direct result of the deshielding effect from the adjacent oxygen atom of the ester group.[6] The singlet at 1.30 ppm is characteristic of the gem-dimethyl group, as the protons on these methyls are equivalent and have no adjacent protons to couple with.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretch. For a six-membered ring lactone (δ-lactone), this peak typically appears around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Synthesis and Reactivity

The synthesis of pyran-2-one derivatives is a significant area of research as they serve as versatile building blocks for a wide range of heterocyclic compounds.[7]

Synthetic Protocol: Methylation of a Precursor Lactone

One documented synthesis of this compound involves the methylation of 3-methyltetrahydro-2H-pyran-2-one.[6] This method utilizes a strong base, lithium diisopropylamide (LDA), to deprotonate the C3 position, followed by quenching with an electrophile, methyl iodide (CH₃I).

Step-by-Step Protocol:

-

A solution of lithium diisopropylamide (LDA) is prepared in tetrahydrofuran (THF) and cooled to -78 °C.

-

3-methyltetrahydro-2H-pyran-2-one is added slowly to the cold LDA solution, maintaining a temperature below -65 °C to form the lithium enolate.

-

After stirring, methyl iodide is added at a rate to keep the internal temperature at -45 °C.

-

The reaction is allowed to warm and is then quenched with a 10% HCl solution.

-

The product is extracted with ether, washed, dried, and purified by distillation to yield the final product.[6]

Caption: Workflow for the synthesis of this compound.

Key Reactions

Lactones like this compound are cyclic esters and undergo characteristic reactions of esters, primarily nucleophilic acyl substitution.

-

Ring-Opening Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to open the ring and form the corresponding hydroxy carboxylic acid, 5-hydroxy-3,3-dimethylpentanoic acid.

-

Aminolysis/Ammonolysis: Reaction with amines or ammonia will open the ring to form the corresponding hydroxy amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a diol, yielding 3,3-dimethylpentane-1,5-diol.

Caption: Key reactions of this compound.

Applications and Significance

While specific, high-volume applications for this compound are not extensively documented in mainstream literature, its structural class—tetrahydropyrans and lactones—is of significant interest in medicinal chemistry and organic synthesis.

-

Synthetic Intermediate: The tetrahydropyran ring is a common structural motif in many natural products with potent biological activities. As such, derivatives of this compound can serve as chiral building blocks or scaffolds in the synthesis of more complex molecules for drug discovery.[8]

-

Potential in Materials Science: Lactones are monomers for ring-opening polymerization to produce polyesters. While this specific lactone is not a common monomer, its gem-dimethyl substitution could be explored to create polymers with unique thermal or physical properties.

-

Fragrance and Flavor Industry: Simple lactones are often used in the fragrance and flavor industry due to their characteristic creamy, fruity, or coconut-like scents.[8] The specific sensory profile of this compound would determine its potential use in this area.

Conclusion

This compound is a δ-lactone with a distinct gem-dimethyl substitution pattern. Its structure has been well-characterized by spectroscopic methods, particularly NMR, which clearly confirms the arrangement of its constituent atoms. While its primary role appears to be as a synthetic intermediate, the inherent reactivity of the lactone ring and the structural influence of the dimethyl groups make it a valuable compound for researchers exploring the synthesis of novel heterocyclic systems and functional polymers. Further investigation into its biological activity and material properties could open new avenues for its application in drug development and materials science.

References

- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound CAS#: 4830-05-1 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3-Dimethyl-tetrahydro-pyran-2-one, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document delves into its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, offering a valuable resource for professionals in the field.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

3,3-dimethyloxan-2-one[2]

-

3,3-dimethyl-δ-valerolactone

CAS Registry Number: 4830-05-1[1][3]

Molecular Formula: C₇H₁₂O₂[1][3]

Molecular Weight: 128.17 g/mol [1][3]

The structure of this compound consists of a six-membered tetrahydropyran ring with a ketone group at the 2-position, forming a δ-lactone. Two methyl groups are substituted at the 3-position.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| CAS Number | 4830-05-1 | [1][3] |

| Boiling Point | 54 °C at 0.2 mmHg | [4] |

| Appearance | Colorless liquid | [4] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. Two detailed protocols are presented below.

Synthesis from 3-Methyltetrahydro-2H-pyran-2-one

This method involves the methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong base and an alkylating agent.

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA) (54 mmol) in tetrahydrofuran (THF) (50 ml) is cooled to -78 °C.

-

3-Methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol) is slowly added to the LDA solution, ensuring the internal temperature does not exceed -65 °C.[4]

-

The reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

Methyl iodide (CH₃I) (10.4 g, 73.5 mmol) is added at a rate that maintains the internal temperature at -45 °C.[4]

-

After stirring at -45 °C for an additional hour, the reaction is allowed to warm to -30 °C.

-

The reaction is quenched by the dropwise addition of 10% aqueous HCl (21 ml).[4]

-

The resulting mixture is poured into diethyl ether (300 ml).

-

The ether layer is washed sequentially with saturated brine (50 ml), saturated sodium bicarbonate solution (20 ml), and saturated brine (2 x 25 ml).[4]

-

The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation (54 °C at 0.2 mmHg) to yield this compound as a colorless liquid.[4]

References

3,3-Dimethyl-tetrahydro-pyran-2-one molecular weight

An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one

Introduction

This compound, a substituted δ-lactone, is a heterocyclic organic compound of significant interest to the scientific community. As a derivative of the tetrahydropyran ring system, a scaffold prevalent in numerous natural products and pharmacologically active molecules, this compound serves as a valuable building block in synthetic chemistry. Its structural rigidity and defined stereochemical features make it an attractive intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core molecular attributes, synthesis, analytical characterization, and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Core Molecular Attributes

This compound is characterized by a saturated six-membered ring containing one oxygen atom, a carbonyl group at the 2-position, and a gem-dimethyl substitution at the 3-position. These features define its chemical reactivity and physical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| CAS Number | 4830-05-1 | [2][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 90 °C @ 8 Torr; 54 °C @ 0.2 Torr | [5][6] |

| Predicted Density | 0.967 ± 0.06 g/cm³ | [5] |

| Storage | Store at room temperature | [5] |

Molecular Structure

The structure of this compound is foundational to understanding its chemical behavior. The gem-dimethyl group at the α-position to the carbonyl sterically hinders reactions at this site and influences the conformation of the pyran ring.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the alkylation of a precursor lactone. The described method utilizes a strong, non-nucleophilic base to generate an enolate, which is subsequently trapped by an electrophilic methyl source.

Principle of Synthesis: Enolate Alkylation

The chosen synthetic pathway involves the α-methylation of 3-methyltetrahydro-2H-pyran-2-one.[6] The key to this transformation is the selective deprotonation at the carbon adjacent to the carbonyl group (the α-carbon) to form a lithium enolate.

-

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon. Its high basicity ensures rapid and complete deprotonation.

-

Temperature Control: The reaction is conducted at a very low temperature (-78 °C). This is crucial for ensuring the kinetic deprotonation occurs at the less substituted α-carbon and for maintaining the stability of the resulting enolate, preventing side reactions like self-condensation.

-

Electrophile: Methyl iodide (CH₃I) serves as the electrophile. The enolate, a potent nucleophile, attacks the methyl iodide in an Sₙ2 reaction to form the new carbon-carbon bond, yielding the desired gem-dimethyl product.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.[6]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 50 ml). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of Lithium diisopropylamide (LDA, 54 mmol) to the cold THF. To this solution, add 3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for an additional 30 minutes at -78 °C.

-

Alkylation: Replace the dry ice/acetone bath with a carbon dioxide/acetonitrile bath to maintain a temperature of approximately -45 °C. Add methyl iodide (CH₃I, 10.4 g, 73.5 mmol) at a rate that keeps the internal temperature at -45 °C. Stir for an additional hour at this temperature.

-

Quenching: Allow the reaction to warm to -30 °C. Quench the reaction by the careful, dropwise addition of 10% hydrochloric acid (21 ml). The acid protonates any remaining enolate and neutralizes the excess base.

-

Workup and Extraction: Pour the mixture into diethyl ether (300 ml). Transfer to a separatory funnel and wash the organic layer sequentially with saturated brine (50 ml), saturated sodium bicarbonate solution (20 ml), and again with saturated brine (2 x 25 ml). The brine wash removes the bulk of the water, and the bicarbonate wash removes any residual acid.

-

Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield a pale yellow oil. Purify the crude product by vacuum distillation (b.p. 54 °C at 0.2 Torr) to afford this compound as a colorless liquid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete profile of the molecule.

Spectroscopic Profile

Proton NMR (¹H NMR) is a powerful tool for structural elucidation. The reported chemical shifts confirm the successful synthesis of the target molecule.[6]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 4.34 ppm | m (multiplet) | 2H | -O-CH₂ - | Protons on the carbon adjacent to the ring oxygen (C6), deshielded by the electronegative oxygen. |

| 1.89 ppm | m (multiplet) | 2H | -CH₂-CH₂ -CH₂- | Protons on the C5 carbon of the pyran ring. |

| 1.75 ppm | m (multiplet) | 2H | -C(CH₃)₂-CH₂ - | Protons on the C4 carbon of the pyran ring. |

| 1.30 ppm | s (singlet) | 6H | -C(CH₃ )₂- | Protons of the two equivalent methyl groups at C3. They appear as a singlet as there are no adjacent protons to couple with. |

While a specific spectrum is not provided in the search results, the expected IR absorption frequencies can be predicted based on the functional groups present. The IR spectrum is primarily used to verify the presence of the lactone functionality.

-

~1735-1750 cm⁻¹: A strong, sharp absorbance corresponding to the C=O (carbonyl) stretch of the saturated six-membered ring lactone. This is the most characteristic peak.

-

~2850-2960 cm⁻¹: Multiple bands corresponding to the sp³ C-H stretching vibrations of the methyl and methylene groups.

-

~1200-1000 cm⁻¹: Absorbances related to the C-O stretching vibrations of the ester group.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Predicted m/z values for various adducts are available.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.09100 |

| [M+Na]⁺ | 151.07294 |

| [M+NH₄]⁺ | 146.11754 |

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate and a research chemical.[2] Its true value lies in the utility of the tetrahydropyran scaffold it represents.

-

Synthetic Building Block: The compound can be used as a starting point for more complex molecules. The lactone can be opened via hydrolysis or reduction, and the ring can be otherwise functionalized to access a variety of derivatives.

-

Scaffold for Drug Discovery: The tetrahydropyran ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products, including some antibiotics like Josamycin.[8] Derivatives of pyran have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[9] Therefore, this compound serves as a valuable fragment for building libraries of novel compounds for biological screening.

-

Intermediate for Complex Molecules: In academic and industrial research, compounds like this are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[9]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 128.17 g/mol . Its synthesis via enolate alkylation is a robust and well-understood process, yielding a product that can be unambiguously identified through standard spectroscopic methods. While its direct applications are limited, its importance as a synthetic intermediate and a representative of the vital tetrahydropyran class makes it a compound of continuing interest for researchers engaged in the synthesis of complex and biologically relevant molecules.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 4830-05-1 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 8. Josamycin - Wikipedia [en.wikipedia.org]

- 9. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Spectral Data of 3,3-Dimethyl-tetrahydro-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

3,3-Dimethyl-tetrahydro-pyran-2-one, a δ-lactone, possesses a six-membered heterocyclic ring. The gem-dimethyl substitution at the C3 position introduces distinct features in its spectral profile. Understanding these features is crucial for its identification, characterization, and application in synthetic and medicinal chemistry. This guide will delve into the analysis of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Rationale: The ¹H NMR spectrum is acquired to determine the number of distinct proton environments, their chemical shifts (indicating the electronic environment), spin-spin coupling (revealing neighboring protons), and integration (providing the ratio of protons). A standard ¹H NMR experiment on a 90 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard provides a clear picture of the proton arrangement.

Data Summary:

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 4.23 | 2H | Triplet | H-6 |

| 1.83 | 2H | Multiplet | H-5 |

| 1.66 | 2H | Triplet | H-4 |

| 1.11 | 6H | Singlet | 2 x CH₃ |

In-depth Analysis:

-

The Downfield Triplet at 4.23 ppm (H-6): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear at a lower field. The triplet multiplicity arises from the coupling with the two neighboring protons on C-5.

-

The Upfield Singlet at 1.11 ppm (2 x CH₃): The six protons of the two methyl groups are chemically equivalent and show a single, sharp peak. The absence of coupling (a singlet) confirms that the adjacent carbon (C-3) has no protons.

-

The Methylene Protons (H-4 and H-5): The protons on C-4 and C-5 are coupled to each other and to the protons on C-6, resulting in complex multiplets. The triplet at 1.66 ppm is assigned to the H-4 protons, coupled to the H-5 protons. The multiplet at 1.83 ppm corresponds to the H-5 protons, which are coupled to both H-4 and H-6.

Experimental Workflow for ¹H NMR Spectroscopy:

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 176.43 | C-2 (C=O) |

| 68.61 | C-6 |

| 38.35 | C-3 |

| 31.54 | C-4 |

| 23.51 | C-5 |

| 22.95 | 2 x CH₃ |

In-depth Analysis:

-

The Carbonyl Carbon at 176.43 ppm (C-2): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, a characteristic feature of this functional group.

-

The Oxygenated Carbon at 68.61 ppm (C-6): The carbon atom bonded to the ester oxygen (C-6) is also deshielded, appearing in the typical range for such carbons.

-

The Quaternary Carbon at 38.35 ppm (C-3): This is the carbon atom bearing the two methyl groups. Its chemical shift is consistent with a quaternary aliphatic carbon.

-

The Methylene Carbons (C-4 and C-5): The remaining two methylene carbons of the ring appear at 31.54 ppm and 23.51 ppm.

-

The Methyl Carbons at 22.95 ppm: The two equivalent methyl carbons give rise to a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, the key feature is the strong carbonyl absorption of the lactone.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1732 | Strong | C=O stretch (lactone) |

| 2961-2874 | Medium | C-H stretch (aliphatic) |

| 1238 | Strong | C-O stretch (ester) |

In-depth Analysis:

-

The Carbonyl Stretch at 1732 cm⁻¹: This very strong absorption is characteristic of the C=O stretching vibration in a six-membered ring lactone (δ-lactone). The ring strain in a six-membered ring is less than in smaller rings, resulting in a carbonyl frequency slightly lower than that of acyclic esters.

-

The C-H Stretches (2961-2874 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

The C-O Stretch at 1238 cm⁻¹: This strong band is attributed to the stretching vibration of the C-O single bond of the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Rationale: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 25 | [M - CH₃]⁺ |

| 85 | 100 | [M - C₃H₇]⁺ |

| 70 | 80 | [M - C₄H₈O]⁺ |

| 56 | 95 | [C₄H₈]⁺ |

| 41 | 98 | [C₃H₅]⁺ |

In-depth Analysis:

-

The Molecular Ion Peak at m/z 128: The peak at m/z 128 corresponds to the molecular weight of the compound, confirming its molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural clues. The loss of a methyl group (15 Da) to give a peak at m/z 113 is a common fragmentation for molecules containing methyl groups. The base peak at m/z 85 likely results from the loss of a propyl radical. The significant peaks at m/z 70, 56, and 41 are characteristic fragments of the cyclic ether structure.

Fragmentation Pathway Diagram:

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular weight. This guide serves as a valuable resource for researchers working with this and related lactone structures, providing a framework for spectral interpretation and an understanding of the underlying principles of these powerful analytical techniques.

An In-depth Technical Guide to the NMR Spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 3,3-Dimethyl-tetrahydro-pyran-2-one, a substituted δ-lactone. By delving into the theoretical principles and practical aspects of NMR spectroscopy as applied to this specific molecule, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and utilize such spectral data. We will explore the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns, present detailed experimental protocols, and provide a predictive analysis of the ¹³C NMR spectrum.

Introduction: The Significance of this compound and the Role of NMR

This compound, a derivative of δ-valerolactone, belongs to the class of lactones, which are cyclic esters. Lactones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The introduction of gem-dimethyl groups at the C3 position introduces specific conformational constraints and electronic effects that are reflected in its NMR spectrum.

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling between adjacent nuclei reveals connectivity information. Therefore, a thorough analysis of the NMR spectra allows for the unambiguous determination of the molecular structure and stereochemistry.

Structural and NMR Correlation Workflow

The following diagram illustrates the logical workflow for correlating the molecular structure of this compound with its expected NMR spectral features.

Caption: Workflow from molecular structure to NMR spectral interpretation.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Predicted ¹H NMR Spectral Data

Based on documented experimental data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.30 | s | 6H | 2 x CH ₃ |

| 1.75 | m | 2H | C5-H ₂ |

| 1.89 | m | 2H | C4-H ₂ |

| 4.34 | m | 2H | C6-H ₂ |

In-depth Spectral Analysis

-

δ 1.30 (s, 6H): This singlet signal corresponds to the six equivalent protons of the two methyl groups at the C3 position. The absence of splitting (singlet) is due to the lack of adjacent protons on the quaternary C3 carbon. Its upfield chemical shift is characteristic of protons on sp³ hybridized carbons.

-

δ 1.75 (m, 2H) and δ 1.89 (m, 2H): These two multiplets arise from the methylene protons on C5 and C4, respectively. The complex multiplicity is a result of spin-spin coupling with the adjacent methylene protons. The protons on C4 are coupled to the protons on C5, and the protons on C5 are coupled to the protons on both C4 and C6.

-

δ 4.34 (m, 2H): This downfield multiplet is assigned to the methylene protons at the C6 position. The significant downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom of the ester group. These protons are coupled to the methylene protons at C5, resulting in a multiplet.

¹³C NMR Spectroscopy of this compound

Reference ¹³C NMR Data for δ-Valerolactone

The experimental ¹³C NMR spectrum of δ-valerolactone shows the following signals[2]:

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 (C=O) | 170.0 |

| C6 | 68.8 |

| C3 | 29.9 |

| C4 | 22.2 |

| C5 | 19.0 |

Predicted ¹³C NMR Spectrum of this compound

The introduction of two methyl groups at the C3 position will induce predictable shifts in the ¹³C spectrum.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C2 (C=O) | ~170-175 | The carbonyl carbon of a δ-lactone typically resonates in this region. The gem-dimethyl groups at C3 are not expected to significantly alter this shift. |

| C6 | ~65-70 | The chemical shift of the carbon adjacent to the ester oxygen is expected to be similar to that in δ-valerolactone. |

| C3 | ~35-45 | The C3 carbon is now a quaternary carbon. The substitution of two protons with two methyl groups will cause a significant downfield shift. |

| C4 | ~30-40 | The presence of the gem-dimethyl groups at C3 will likely cause a downfield shift of the adjacent C4 carbon due to steric and electronic effects. |

| C5 | ~18-25 | The C5 carbon is further from the site of substitution and is expected to have a chemical shift similar to that in δ-valerolactone. |

| CH₃ | ~20-30 | The two equivalent methyl carbons will give rise to a single signal in this typical range for sp³ methyl groups. |

The following diagram illustrates the predicted assignment of the ¹³C NMR signals.

Caption: Predicted ¹³C NMR signal assignments for this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A self-validating protocol ensures accurate and reproducible results.

-

Analyte Purity Check:

-

Assess the purity of the this compound sample using a preliminary technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The presence of impurities can complicate spectral interpretation.

-

-

Solvent Selection and Preparation:

-

Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Use a high-purity deuterated solvent (≥99.8% D) to minimize residual solvent signals.

-

To remove any acidic impurities, the CDCl₃ can be passed through a small plug of basic alumina.

-

-

Sample Concentration:

-

Internal Standard:

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

-

Sample Filtration and Transfer:

-

Filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

-

NMR Data Acquisition Workflow

The following diagram outlines the key steps in acquiring high-quality NMR data.

Caption: Standard workflow for NMR data acquisition.

Conclusion

The NMR spectroscopic analysis of this compound provides a clear example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate the structure of a substituted heterocyclic compound. The ¹H NMR spectrum, with its distinct signals for the gem-dimethyl groups and the methylene protons of the tetrahydropyran ring, allows for a confident assignment of the proton environments. While experimental ¹³C NMR data is not presented here, a predictive analysis based on the parent δ-valerolactone structure and known substituent effects provides a reliable estimation of the carbon chemical shifts. This in-depth guide serves as a valuable resource for researchers in organic chemistry and drug development, enabling them to leverage the power of NMR spectroscopy for the structural characterization of complex molecules.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one, a saturated delta-lactone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and characterization of this class of compounds.

Introduction: The Significance of Lactones and Spectroscopic Characterization

This compound belongs to the family of δ-lactones, which are six-membered cyclic esters. Lactone motifs are prevalent in a wide array of natural products and pharmacologically active molecules. Consequently, the precise and unambiguous characterization of their molecular structure is a critical aspect of synthetic chemistry and drug discovery. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an invaluable tool for identifying the presence of key structural features, such as the carbonyl and ether linkages inherent to lactones.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound, a derivative of δ-valerolactone, features a six-membered tetrahydropyran ring with a carbonyl group at the 2-position and two methyl groups at the 3-position. The presence of these functional groups gives rise to a series of characteristic vibrational modes that are detectable by IR spectroscopy.[1][2] A non-linear molecule with N atoms has 3N-6 normal modes of vibration.[1] For this compound (C7H12O2), this results in a complex spectrum of vibrations. However, the most diagnostic absorptions arise from the stretching and bending of the strongest molecular dipoles.

The key vibrational modes for this compound are:

-

C=O (carbonyl) stretching: This is typically the most intense and readily identifiable absorption in the spectrum of a lactone.

-

C-O-C (ether) stretching: The ester linkage exhibits characteristic stretching vibrations.

-

C-H (alkane) stretching and bending: The methyl and methylene groups of the pyran ring and the dimethyl substituents give rise to multiple absorptions.

Logical Relationship of Key Vibrational Modes

Caption: Key vibrational modes of this compound.

In-Depth Spectral Analysis

The infrared spectrum of a saturated δ-lactone is dominated by the carbonyl stretch, which is sensitive to the ring size and any adjacent substituents.

The Carbonyl (C=O) Stretching Region (1700-1800 cm⁻¹)

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl group (C=O) stretching vibration. For saturated six-membered lactones (δ-lactones), this peak typically appears in the same region as acyclic, unconjugated esters, around 1735-1750 cm⁻¹.[3][4][5] Specifically, δ-valerolactone, the parent compound, shows a carbonyl absorption at approximately 1732 cm⁻¹ in chloroform and 1748 cm⁻¹ in carbon tetrachloride.[6] The gem-dimethyl group at the α-position to the carbonyl is not expected to significantly shift this frequency through electronic effects, as alkyl groups have a minimal inductive effect on the carbonyl bond strength in this context. Therefore, a strong, sharp absorption band is predicted in the 1730-1750 cm⁻¹ range for this compound.

The C-O Stretching Region (1000-1300 cm⁻¹)

Esters and lactones are characterized by two distinct C-O stretching vibrations: the C-O stretch of the C-O-C ether linkage and the O-C stretch of the O-C-C group.[3] These absorptions are typically strong and are found in the fingerprint region of the spectrum. For lactones, the C-O stretching bands are generally observed between 1111 cm⁻¹ and 1250 cm⁻¹.[3] One would expect to see at least two prominent bands in this region for this compound, corresponding to the asymmetric and symmetric stretching modes of the C-O-C moiety.

The C-H Stretching and Bending Region (2800-3000 cm⁻¹ and 1350-1480 cm⁻¹)

The aliphatic C-H stretching vibrations from the methylene groups in the pyran ring and the two methyl groups will appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretching modes of CH₂ and CH₃ groups will be present. Additionally, C-H bending vibrations will be observed in the 1350-1480 cm⁻¹ range. The presence of the gem-dimethyl group should give rise to a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹, which is a hallmark of this structural feature.

Summary of Expected IR Absorptions

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Medium | Multiple sharp peaks corresponding to symmetric and asymmetric stretches. |

| C=O Stretch (δ-lactone) | 1730 - 1750 | Strong | The most intense and characteristic band in the spectrum.[3][4] |

| CH₂ Scissoring | ~1465 | Medium | Bending vibration of the methylene groups in the ring. |

| CH₃ Asymmetric Bend | ~1450 | Medium | Bending vibration of the methyl groups. |

| CH₃ Symmetric Bend (doublet) | ~1380 and ~1365 | Medium | Characteristic of the gem-dimethyl group. |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | A key diagnostic peak for the ester functionality.[3] |

| C-O-C Symmetric Stretch | 1050 - 1150 | Strong | Another important band for identifying the lactone structure. |

Experimental Protocol for IR Spectroscopic Analysis

To ensure the acquisition of a high-quality, reproducible IR spectrum of this compound, the following self-validating protocol is recommended.

Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is required, capable of scanning in the mid-IR range (4000-400 cm⁻¹).

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from solvent or other impurities.

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Data Acquisition

-

Background Spectrum: With the empty sample compartment, acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. The instrument software will automatically subtract this from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: After data acquisition, perform a baseline correction if necessary. Identify and label the major absorption peaks.

Experimental Workflow

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Conclusion

Infrared spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. The key diagnostic features in its IR spectrum are the strong carbonyl absorption band in the 1730-1750 cm⁻¹ region, characteristic of a saturated six-membered lactone, along with strong C-O stretching bands in the fingerprint region and the distinctive C-H vibrational modes of the alkyl framework. By following a robust experimental protocol, researchers can obtain high-quality spectra that serve as a crucial piece of evidence in the structural elucidation of this and related compounds.

References

3,3-Dimethyl-tetrahydro-pyran-2-one mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Dimethyl-tetrahydro-pyran-2-one

Authored by a Senior Application Scientist

Foreword: The mass spectrometric analysis of specific chemical entities is fundamental to advancements in chemical synthesis, drug development, and materials science. This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of this compound (CAS: 4830-05-1). It is important to note that while this δ-lactone is a known chemical entity, detailed mass spectral data is not widely available in peer-reviewed literature. Therefore, this document, grounded in the principles of mass spectrometry and drawing analogies from structurally related lactones, serves as an expert guide for researchers. The fragmentation pathways and experimental protocols described herein are based on established principles and are intended to be a robust starting point for method development and spectral interpretation.

Introduction to this compound

This compound is a substituted δ-valerolactone. Lactones, or cyclic esters, are a significant class of organic compounds found in various natural products and are utilized as synthetic intermediates. The structural characterization of such molecules is crucial for quality control, metabolite identification, and understanding chemical reactivity. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity and ability to provide detailed structural information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4830-05-1 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 90 °C at 8 Torr | [2] |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation, and consequently, the information that can be gleaned from the analysis. For a relatively small and semi-volatile molecule like this compound, both hard and soft ionization techniques are applicable, each offering distinct advantages.

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC), Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This results in extensive fragmentation, creating a detailed fragmentation pattern that serves as a "chemical fingerprint."[3] Upon impact with a high-energy electron (typically 70 eV), the molecule loses an electron to form a molecular ion (M•+), which is a radical cation.[4] The excess energy within the molecular ion leads to bond cleavages, generating a series of fragment ions. The resulting mass spectrum is highly reproducible and ideal for structural elucidation and library matching.

Electrospray Ionization (ESI)

In contrast, Electrospray Ionization is a "soft" ionization technique commonly interfaced with Liquid Chromatography (LC). ESI is particularly suited for polar molecules and is less likely to cause in-source fragmentation.[5] It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[5] This is invaluable for unequivocally determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, allowing for controlled structural analysis.[1]

Predicted Fragmentation Pathways of this compound

The fragmentation of a molecular ion is not a random process; it is governed by the principles of chemical stability, favoring pathways that lead to the formation of stable carbocations and neutral species.[6] For this compound, we can predict the following fragmentation pathways under Electron Ionization, based on the known behavior of cyclic esters.[2]

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.[6] For lactones, this involves the cleavage of a bond adjacent to the carbonyl group. In the case of this compound, the most likely alpha-cleavage involves the loss of a methyl radical from the gem-dimethyl group, leading to a stable acylium ion.

Caption: Proposed alpha-cleavage of the molecular ion.

Ring-Opening and Subsequent Fragmentations

The molecular ion can undergo ring-opening, initiated by the cleavage of the C-O bond. This is often followed by the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

Caption: Ring-opening and loss of neutral molecules.

A key fragmentation pathway for δ-lactones involves the loss of CO₂ and an alkene, or the loss of a carboxylic acid. For this compound, a prominent fragmentation could be the loss of isobutylene (C₄H₈), resulting from a rearrangement after ring-opening.

References

- 1. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

3,3-Dimethyl-tetrahydro-pyran-2-one physical properties

An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethyl-tetrahydro-pyran-2-one

Introduction

This compound (CAS Number: 4830-05-1) is a substituted δ-lactone, a class of cyclic esters that serve as versatile intermediates in organic synthesis.[1][2] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl substitution at the C3 position, makes it a valuable building block for more complex molecular architectures in pharmaceutical and fine chemical research. Understanding its core physical and spectroscopic properties is fundamental for its effective handling, reaction design, and purification.

This guide provides a detailed overview of the known physical characteristics of this compound, offering insights into its molecular identity, physicochemical parameters, and spectroscopic signature. It is intended for researchers and drug development professionals who require a practical and technically grounded understanding of this compound.

Molecular and Chemical Identity

The unambiguous identification of a chemical compound is the bedrock of reproducible research. The key identifiers for this compound are summarized below.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 4830-05-1 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| InChI Key | CJNWCYZELLHABH-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1(C)CCCOC1=O | [1][3] |

Physicochemical Properties

The compound is typically isolated as a liquid at ambient temperature.[4] Its properties are influenced by the polar ester group and the nonpolar hydrocarbon backbone. A summary of its key physical properties is provided below.

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to light yellow liquid | Can be obtained as a colorless liquid after distillation. | [4][5] |

| Boiling Point | 54 °C @ 0.2 Torr90 °C @ 8 Torr | The significant dependence on pressure necessitates vacuum distillation for purification. | [4][5] |

| Density | 0.967 ± 0.06 g/cm³ | This is a predicted value; experimental determination is recommended for high-precision work. | [4] |

| Melting Point | Not available | Data not found in surveyed literature. | [1] |

| Storage | Store at room temperature | Standard laboratory conditions are suitable for storage. | [4] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or prior to its use in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen environment in the molecule. The reported spectrum in deuterated chloroform (CDCl₃) shows the following key signals:

-

δ 4.34 (2H, m): This multiplet corresponds to the two protons on the carbon adjacent to the ring oxygen (C6), which are deshielded by the electronegative oxygen atom.

-

δ 1.89 (2H, m): A multiplet representing the two protons on the C4 carbon.

-

δ 1.75 (2H, m): This multiplet corresponds to the two protons on the C5 carbon.

-

δ 1.30 (6H, s): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups at the C3 position. The absence of adjacent protons results in a singlet signal.[5]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found in the surveyed databases, its structure allows for the confident prediction of its most prominent feature. As a lactone (cyclic ester), this compound will exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For comparison, related tetrahydropyranone structures show this characteristic peak around 1700-1720 cm⁻¹.[6] This peak is an excellent diagnostic tool for confirming the presence of the lactone functional group.

Experimental Protocols & Methodologies

The following section details the practical methodologies for the determination of key physical properties, grounded in the available data and standard laboratory practices.

Protocol 1: Boiling Point Determination via Vacuum Distillation

Rationale: The provided boiling point data indicates that this compound has a relatively high boiling point at atmospheric pressure and may be susceptible to degradation at elevated temperatures. Vacuum distillation is the standard and most reliable method for purifying such compounds, as it allows boiling to occur at a significantly lower temperature, preserving the integrity of the molecule.

Experimental Workflow: Vacuum Distillation

Caption: Workflow for determining boiling point under reduced pressure.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly open the vacuum source to gradually reduce the pressure in the system. Monitor the pressure with a manometer.

-

Heating: Once the target pressure (e.g., 8 Torr) is stable, begin gently heating the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb. This temperature, along with the stable pressure reading, is the boiling point under reduced pressure.[4]

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Rationale: To confirm the chemical structure and assess the purity of a sample, ¹H NMR is the most powerful tool. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic molecules and its residual proton signal (at δ 7.26 ppm) does not interfere with the signals from the target compound.[5]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, yielding a clear, colorless solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the spectrum according to the instrument's standard operating procedures. The resulting spectrum should be compared against the reference data for verification.[5]

References

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-tetrahydro-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-tetrahydro-pyran-2-one, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The document delves into the physicochemical properties of this lactone, presents predicted solubility data in key laboratory solvents, and offers detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended to be a practical resource for scientists and researchers, enabling a deeper understanding of the compound's behavior in solution and providing the necessary methodological foundation for its application in drug discovery and development.

Introduction: Understanding the Significance of this compound

This compound, a derivative of δ-valerolactone, is a six-membered cyclic ester.[1] Lactones, in general, are a class of compounds with diverse applications, serving as synthetic intermediates, and are present in various natural products. Their solubility is a critical parameter that dictates their utility in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations. An accurate understanding of the solubility of this compound is therefore paramount for its effective utilization.

This guide aims to provide a thorough understanding of the solubility of this compound. We will explore its fundamental physicochemical properties, present computationally predicted solubility data in common laboratory solvents, and provide detailed, step-by-step protocols for experimental solubility determination. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 90 °C at 8 Torr | [3] |

| Predicted Density | 0.967 ± 0.06 g/cm³ | [3] |

| SMILES | CC1(C)CCCOC1=O | [4] |

| Predicted XlogP | 1.5 | [4] |

The presence of the polar ester group within the lactone ring, combined with the nonpolar dimethyl substitution, suggests that this compound will exhibit moderate polarity. The predicted octanol-water partition coefficient (XlogP) of 1.5 further supports this, indicating a degree of lipophilicity.[4] This structural duality is a key determinant of its solubility behavior across a range of solvents.

Solubility Profile of this compound

The principle of "like dissolves like" provides a foundational understanding of solubility. Given its moderate polarity, this compound is expected to be more soluble in organic solvents than in water. To provide a quantitative basis for this, solubility was predicted using computational models.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in four common laboratory solvents at 25°C, as determined by reputable online prediction tools. It is crucial to note that these are in silico predictions and should be confirmed by experimental data for critical applications.

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Water | -1.8 to -2.5 | 2.0 - 10.0 | 0.016 - 0.078 |

| Ethanol | -0.5 to 0.5 | 400 - 4000 | 3.1 - 31.2 |

| Acetone | -0.2 to 0.8 | 800 - 8000 | 6.2 - 62.4 |

| DMSO | -0.1 to 1.0 | 1000 - 10000 | 7.8 - 78.0 |

Disclaimer: These values are computationally predicted and are intended for guidance. Experimental verification is strongly recommended.

The predictions align with the expected behavior of a moderately polar lactone. The solubility in water is predicted to be low, while it is expected to be freely soluble in organic solvents like ethanol, acetone, and DMSO.

Methodologies for Experimental Solubility Determination

For researchers requiring precise solubility data, experimental determination is essential. The choice between kinetic and thermodynamic solubility assays depends on the specific research question and the stage of development.[5] Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is critical for formulation and development.[6][7]

Experimental Workflow Overview

The general workflow for determining the solubility of a compound involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: General workflow for experimental solubility determination.

Protocol for Kinetic Solubility Assay

This protocol is adapted for a high-throughput format, providing a rapid assessment of solubility.[8][9]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker/incubator

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a final DMSO concentration of 1%.

-